molecular formula C19H15N5O2S B2520752 Benzyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate CAS No. 868968-22-3

Benzyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate

Cat. No. B2520752
CAS RN: 868968-22-3
M. Wt: 377.42
InChI Key: QCNIJYPAXMGPPG-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Chemical Reactions Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Scientific Research Applications

Chemical Synthesis and Properties

Research in the field of chemical synthesis has led to the development of novel pyridine and fused pyridine derivatives, showcasing the versatility of these compounds in chemical reactions. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines through metal-free oxidative N-N bond formation illustrates the innovative approaches to constructing complex heterocyclic compounds with potential for various applications (Zheng et al., 2014). Similarly, the creation of novel dichloro substituted benzoxazole-triazolo-thione derivatives further exemplifies the chemical diversity achievable through the manipulation of these molecular frameworks (Satyendra et al., 2011).

Biological Activities

The biological activity of compounds related to Benzyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate is a significant area of research, with studies exploring their antimicrobial, antioxidant, and potential anticancer properties. The antimicrobial and antioxidant activities of newly synthesized compounds demonstrate the therapeutic potential of these chemical structures (Flefel et al., 2018). Moreover, the exploration of novel dichloro substituted benzoxazole-triazolo-thione derivatives for their in vitro antioxidant and anthelmintic activities indicates the breadth of potential biological applications for these compounds (Satyendra et al., 2011).

Mechanism of Action

The mechanism of action of triazole compounds is largely due to their ability to bind with a variety of enzymes and receptors in the biological system .

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line .

Future Directions

There has been a kind of “race” between scientists developing novel medicines since the presentation of the principal antibiotic into clinical practice. This specific “arms contest” is prompting the union of a great possible potential synthetic substances consistently in laboratories around the world .

properties

IUPAC Name

benzyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c25-18(26-12-14-6-2-1-3-7-14)13-27-17-10-9-16-21-22-19(24(16)23-17)15-8-4-5-11-20-15/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNIJYPAXMGPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate

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